REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:11]([CH3:27])[C:12](=[O:26])[C:13]([CH3:25])=[CH:14][C:15]=1[C:16]([NH:18][O:19][CH2:20][CH2:21][O:22]C=C)=[O:17]>CO>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:11]([CH3:27])[C:12](=[O:26])[C:13]([CH3:25])=[CH:14][C:15]=1[C:16]([NH:18][O:19][CH2:20][CH2:21][OH:22])=[O:17]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 50° C.
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
DISSOLUTION
|
Details
|
When the majority of the solid had dissolved
|
Type
|
FILTRATION
|
Details
|
the resultant solution was filtered through a Pall 0.45 μm PTFE Acrodisc CR13
|
Type
|
FILTRATION
|
Details
|
filter into a second tube at 50° C. in the Syn 10
|
Type
|
CUSTOM
|
Details
|
held at 0° C. until the material
|
Type
|
CUSTOM
|
Details
|
had crystallized
|
Type
|
FILTRATION
|
Details
|
The samples were filtered off
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
The solids were carefully removed from the filter paper
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)I)NC=1N(C(C(=CC1C(=O)NOCCO)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |